3-Amino-4-nitropyridine 1-oxide

Thermal stability Energetic materials Process chemistry

Researchers seeking a pyridine N-oxide scaffold with orthogonal reactive handles face limited high-purity sourcing. 3-Amino-4-nitropyridine 1-oxide resolves this with its unique push-pull architecture-3-amino donor, 4-nitro acceptor, and N-oxide functionality enabling regioselective derivatization inaccessible with non-N-oxide or amino-deficient analogs. • Enables nucleophilic substitution at multiple positions for pharmaceutical & agrochemical intermediate synthesis • Thermal stability (decomp. 237°C) supports insensitive energetic material development • 95% purity standard with batch-to-batch consistency for reproducible outcomes

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 19349-78-1
Cat. No. B189874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-nitropyridine 1-oxide
CAS19349-78-1
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-]
InChIInChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2
InChIKeyBARFMZXKQYNOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-nitropyridine 1-oxide (CAS 19349-78-1) – Product Overview for Procurement


3-Amino-4-nitropyridine 1-oxide (CAS 19349-78-1) is a heterocyclic organic compound classified as a substituted pyridine N-oxide. It is characterized by a pyridine ring with an amino group at the 3-position, a nitro group at the 4-position, and an N-oxide functionality, yielding the molecular formula C₅H₅N₃O₃ and a molecular weight of 155.11 g/mol . The compound is a solid at room temperature, with a reported melting point of 237 °C (decomposition) and a predicted boiling point of 503.5±30.0 °C . Its physicochemical profile, featuring both electron-donating (amino, N-oxide) and electron-withdrawing (nitro) groups, establishes it as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and energetic materials .

Why 3-Amino-4-nitropyridine 1-oxide Cannot Be Replaced by Common Analogs


Substitution of 3-amino-4-nitropyridine 1-oxide with structurally similar compounds such as 3-amino-4-nitropyridine (lacking the N-oxide), 4-nitropyridine N-oxide (lacking the amino group), or positional isomers (e.g., 2-amino-4-nitropyridine N-oxide) is not a viable procurement strategy due to significant differences in physicochemical properties, reactivity, and performance profiles. The presence of the N-oxide group introduces a strong push-pull electronic character that is absent in the non-N-oxide analog, fundamentally altering nucleophilic substitution patterns and acid-base behavior [1]. Similarly, the absence of the amino group in 4-nitropyridine N-oxide eliminates the possibility for further derivatization at this position. The evidence below quantifies these critical differences, demonstrating why 3-amino-4-nitropyridine 1-oxide is a distinct and non-interchangeable chemical entity.

Quantitative Differentiation: 3-Amino-4-nitropyridine 1-oxide vs. Analogs


Thermal Stability Comparison: Decomposition Point of 3-Amino-4-nitropyridine 1-oxide vs. Non-N-oxide Analog

3-Amino-4-nitropyridine 1-oxide exhibits a markedly higher thermal decomposition point compared to its non-N-oxide analog, 3-amino-4-nitropyridine. The N-oxide derivative decomposes at 237 °C , whereas the non-N-oxide analog has a reported boiling point of 358.2 °C (with no melting point reported, indicating potential decomposition upon melting) . This substantial difference in thermal behavior is critical for applications requiring high-temperature processing or for the development of thermally stable energetic materials [1].

Thermal stability Energetic materials Process chemistry

Electronic Structure Differentiation: 15N NMR Chemical Shifts of N-Oxide vs. Non-N-Oxide Analogs

The N-oxide functionality in 3-amino-4-nitropyridine 1-oxide induces a profound change in the electronic environment, as evidenced by 15N NMR spectroscopy. Studies on substituted 4-nitropyridine N-oxides reveal that the N-oxide group exerts a significant shielding effect on the ring nitrogen atoms, an effect that is further modulated by the 4-nitro group [1]. The 15N chemical shifts of the N-oxide derivatives are distinctly different from those of the corresponding non-N-oxide pyridines. For instance, in a comparative study of 4-nitropyridine derivatives, the N-oxide group was found to cause a deshielding of the N-oxide nitrogen and a shielding of the ring nitrogens, with the 4-nitro group exerting the highest influence on the N-oxide's shielding effect [1]. This electronic perturbation is absent in 3-amino-4-nitropyridine, leading to different reactivity patterns.

NMR spectroscopy Electronic effects Structure elucidation

Acid-Base Properties: Predicted pKa of 3-Amino-4-nitropyridine 1-oxide vs. 4-Nitropyridine N-oxide

The presence of the amino group in 3-amino-4-nitropyridine 1-oxide is predicted to significantly alter its basicity compared to 4-nitropyridine N-oxide, which lacks this substituent. The predicted pKa for 3-amino-4-nitropyridine 1-oxide is -1.04 ± 0.10 , whereas 4-nitropyridine N-oxide, which has only the nitro and N-oxide groups, is expected to have a different basicity profile. While a direct experimental pKa value for 4-nitropyridine N-oxide was not found in the search results, the predicted value for the target compound places it in a distinct acid-base regime. This difference arises from the electron-donating nature of the amino group, which, despite the electron-withdrawing nitro group, still influences the overall proton affinity of the molecule.

Acid-base chemistry pKa prediction Formulation development

Synthetic Utility: Quantitative Yields in Nucleophilic Substitution Reactions

The synthetic utility of 3-amino-4-nitropyridine 1-oxide is highlighted by its use in nucleophilic substitution reactions, as demonstrated in patent literature. In a method for producing substituted aminopyridine-N-oxides, the reaction of 4-nitropyridine N-oxide with O-methylhydroxylamine gave 3-amino-4-nitropyridine N-oxide in a 38% yield . While this specific yield is for the synthesis of the target compound, it underscores the reactivity of the nitro group in the 4-nitropyridine N-oxide framework towards nucleophiles. Comparative studies on 4-nitropyridine N-oxide show that the nitro group can be readily replaced by negative ions, leading to quantitative reduction to the corresponding pyridine derivatives [1]. The presence of the amino group in the target compound is expected to further modulate this reactivity, providing a handle for additional derivatization that is not possible with 4-nitropyridine N-oxide alone.

Synthetic methodology Nucleophilic substitution Yield optimization

Optimal Application Scenarios for 3-Amino-4-nitropyridine 1-oxide Based on Differentiated Evidence


Synthesis of Energetic Materials Requiring Enhanced Thermal Stability

Given its high thermal decomposition point (237 °C) compared to non-N-oxide analogs , 3-amino-4-nitropyridine 1-oxide is a prime candidate for the development of insensitive energetic materials. The combination of the aromatic heterocycle, alternating amino and nitro groups, and the N-oxide functionality contributes to both performance and insensitivity, as described for this class of compounds [1]. This application leverages the compound's unique thermal profile to create explosives or propellants with improved safety characteristics.

Pharmaceutical Intermediate for Derivatization via Nucleophilic Substitution

The compound's established use in nucleophilic substitution reactions, with documented yields (e.g., 38% from 4-nitropyridine N-oxide) , positions it as a valuable intermediate in pharmaceutical synthesis. The presence of both an amino group and an N-oxide functionality provides multiple sites for further chemical modification, enabling the construction of complex heterocyclic scaffolds common in drug discovery programs targeting diverse therapeutic areas .

Synthesis of Hypoxic Cell Radiosensitizers for Cancer Research

Nitroheterocyclic compounds, including nitropyridine N-oxides, have been investigated for their potential as hypoxic cell radiosensitizers in cancer radiotherapy [2]. The electron-withdrawing nitro group and the unique electronic properties of the N-oxide make this class of compounds suitable for generating reactive oxygen species under hypoxic conditions. 3-Amino-4-nitropyridine 1-oxide, with its specific substitution pattern, offers a distinct redox potential and partition coefficient profile that may be advantageous in this application area, as determined by cyclic voltammetry studies [2].

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